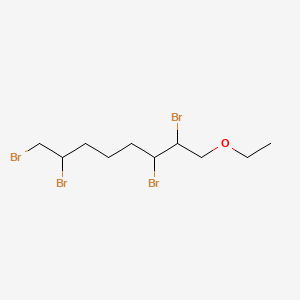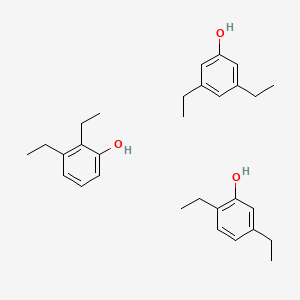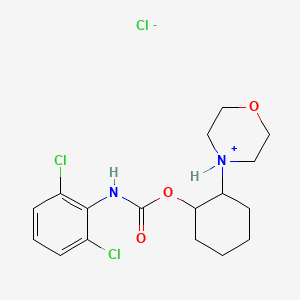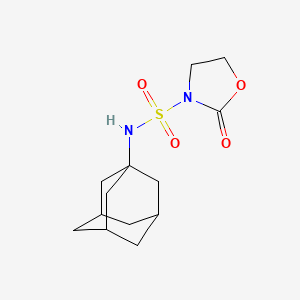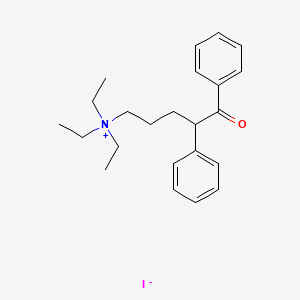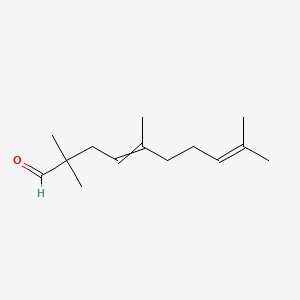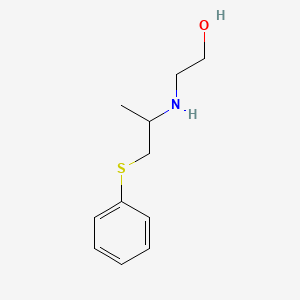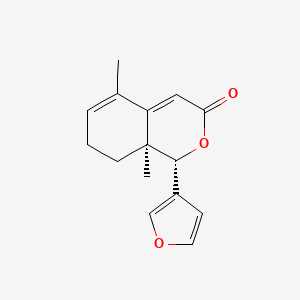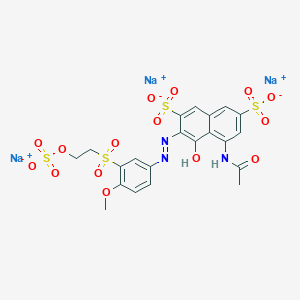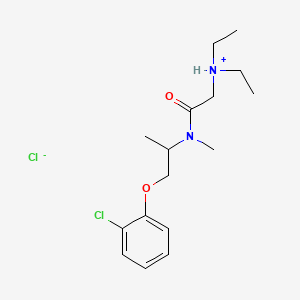
N-(1-(o-Chlorophenoxy)-2-propyl)-2-(diethylamino)-N-methylacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure that includes a chlorophenoxy group, a propan-2-yl-methylamino group, and a diethylazanium chloride moiety. Its unique chemical properties make it valuable in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride typically involves multiple steps. One common method starts with the reaction of 2-chlorophenol with epichlorohydrin to form 2-(2-chlorophenoxy)propan-1-ol. This intermediate is then reacted with methylamine to yield 2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethanol. Finally, the compound is quaternized with diethylamine and hydrochloric acid to produce the desired [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is employed in various catalytic reactions.
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays and drug development.
Medicine
In medicine, [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride is investigated for its potential therapeutic properties. It is studied for its effects on cellular pathways and its ability to modulate biological processes.
Industry
Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets. It binds to enzymes or receptors, altering their activity and modulating cellular pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-trimethylazanium chloride
- [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-dimethylazanium chloride
Uniqueness
Compared to similar compounds, [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride exhibits unique properties due to the presence of the diethylazanium chloride moiety. This structural feature enhances its solubility and reactivity, making it more versatile in various applications.
Properties
CAS No. |
102585-43-3 |
|---|---|
Molecular Formula |
C16H26Cl2N2O2 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
[2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C16H25ClN2O2.ClH/c1-5-19(6-2)11-16(20)18(4)13(3)12-21-15-10-8-7-9-14(15)17;/h7-10,13H,5-6,11-12H2,1-4H3;1H |
InChI Key |
CTPNAMKZKVMVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(=O)N(C)C(C)COC1=CC=CC=C1Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







